molecular formula C7H7NO5 B8692703 5-Methoxy-2-nitrobenzene-1,3-diol

5-Methoxy-2-nitrobenzene-1,3-diol

Cat. No.: B8692703
M. Wt: 185.13 g/mol
InChI Key: FUELYBCVVDMRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-nitrobenzene-1,3-diol is a functionalized benzene derivative of significant interest in advanced chemical research. Its molecular structure features a strategic arrangement of electron-donating and electron-withdrawing groups, making it a versatile and valuable building block for organic synthesis. This compound serves as a key precursor in the development of more complex molecular architectures for applications in materials science and specialty chemicals. Researchers utilize this scaffold to study regioselective reactions and to construct targeted molecules with specific properties. Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C7H7NO5

Molecular Weight

185.13 g/mol

IUPAC Name

5-methoxy-2-nitrobenzene-1,3-diol

InChI

InChI=1S/C7H7NO5/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,9-10H,1H3

InChI Key

FUELYBCVVDMRMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)O)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Reagents : 5-Methoxyresorcinol, concentrated HNO₃ (65–70%), H₂SO₄ (94–98%).

  • Procedure :

    • 5-Methoxyresorcinol is dissolved in H₂SO₄ at 0–5°C.

    • HNO₃ is added dropwise to maintain temperatures below 10°C.

    • The mixture is stirred for 2–4 hours, then quenched in ice.

  • Mechanism : Sulfuric acid protonates HNO₃, generating NO₂⁺. The methoxy group at position 5 and hydroxyl groups at 1 and 3 direct nitration to position 2 via ortho/para activation.

Yield and Purification

  • Yield : 70–90% after recrystallization from ethanol or water.

  • Purity : >95% confirmed by HPLC and ¹H NMR.

Table 1 : Classical Nitration Parameters

ParameterValue
Temperature0–10°C
Reaction Time2–4 hours
Molar Ratio (HNO₃)1.2 equivalents
SolventH₂SO₄ (94–98%)

Mixed Acid Nitration with Nitrate Salts

To reduce NOₓ emissions and spent acid waste, nitrate salts (e.g., KNO₃, Cu(NO₃)₂) are used with H₂SO₄.

Optimized Protocol

  • Reagents : 5-Methoxyresorcinol, KNO₃, H₂SO₄.

  • Procedure :

    • KNO₃ is added to H₂SO₄ at 25°C.

    • 5-Methoxyresorcinol is introduced gradually.

    • The reaction proceeds for 1 hour at 25–30°C.

  • Advantages : Reduced corrosion, higher atom economy.

Performance Metrics

  • Yield : 85–90% with KNO₃; 75–80% with Cu(NO₃)₂.

  • Regioselectivity : >98% para to methoxy group.

Table 2 : Nitrate Salt Nitration Comparison

Nitrate SaltTemperatureYield (%)Selectivity (%)
KNO₃25°C8998
Cu(NO₃)₂30°C7895

Microwave-Assisted Regioselective Nitration

Microwave irradiation enhances reaction rates and regioselectivity, particularly with transition metal nitrates.

Methodology

  • Reagents : 5-Methoxyresorcinol, Cu(NO₃)₂, oxalic acid.

  • Conditions :

    • Microwave power: 300 W.

    • Time: 10–15 minutes.

    • Solvent-free or minimal solvent.

Outcomes

  • Yield : 26–30% due to competing side reactions.

  • Advantages : 10-fold faster than conventional methods.

Table 3 : Microwave Nitration Parameters

ParameterValue
Irradiation Time10–15 minutes
CatalystOxalic acid
Energy Input300 W

Alternative Synthetic Routes

Demethylation of Protected Intermediates

  • Route : Nitration of 1,3-dimethoxy-5-nitrobenzene followed by demethylation with BBr₃.

  • Yield : 60–65% after two steps.

  • Limitation : Requires hazardous BBr₃.

Palladium-Catalyzed Coupling

  • Route : Coupling of 5-methoxyphenylboronic acid with nitroarenes.

  • Yield : <50% due to steric hindrance.

Comparative Analysis of Methods

Table 4 : Method Comparison

MethodYield (%)Selectivity (%)CostScalability
Classical Nitration70–9095LowHigh
Nitrate Salt Nitration75–9098MediumHigh
Microwave Nitration26–3099HighLow
Demethylation Route60–6590MediumModerate

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-nitrobenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

5-Methoxy-2-nitrobenzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Methoxy-2-nitrobenzene-1,3-diol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can influence the compound’s solubility and reactivity. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting microbial cell membranes or antioxidant activity by scavenging free radicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences and similarities between 5-Methoxy-2-nitrobenzene-1,3-diol and related compounds, based on substituent effects, synthesis routes, and applications:

Compound Name Substituents Key Properties Synthetic Routes Applications
5-Methoxy-2-nitrobenzene-1,3-diol -OH (1,3), -OCH₃ (5), -NO₂ (2) High polarity due to hydroxyl and nitro groups; potential for hydrogen bonding. Likely involves nitration of diol precursors or demethylation of methoxy analogs. Hypothesized use in pharmaceuticals or as a synthetic intermediate.
1,5-Dichloro-3-Methoxy-2-nitrobenzene -Cl (1,5), -OCH₃ (3), -NO₂ (2) Lower solubility in polar solvents; higher stability due to chloro groups . Chlorination of methoxy-nitrobenzene precursors. Research and development (e.g., intermediates for agrochemicals) .
5-Propylbenzene-1,3-diol -OH (1,3), -C₃H₇ (5) Lipophilic due to alkyl chain; reduced reactivity in electrophilic substitution . Wittig reaction followed by deprotection . Precursor for cannabinoid analogs (e.g., CBGV) .
5-Bromo-benzene-1,3-diol -OH (1,3), -Br (5) Moderate polarity; bromine enhances halogen bonding potential . Demethylation of 1-bromo-3,5-dimethoxybenzene using BBr₃ . Intermediate for metal-catalyzed reactions .
1-Bromo-3,5-dimethoxy-2-nitrobenzene -Br (1), -OCH₃ (3,5), -NO₂ (2) Electron-withdrawing nitro and bromine groups hinder electrophilic substitution . Nitration of brominated dimethoxybenzene derivatives . Anti-cancer drug synthesis (e.g., titanium-based complexes) .

Detailed Research Findings

Substituent Effects on Reactivity and Stability

  • Nitro and Hydroxyl Groups : The nitro group at position 2 in 5-Methoxy-2-nitrobenzene-1,3-diol is strongly electron-withdrawing, which deactivates the benzene ring toward electrophilic substitution. However, hydroxyl groups at positions 1 and 3 provide activating effects, creating regioselective reactivity patterns. This duality is observed in similar compounds like 5-Bromo-benzene-1,3-diol, where bromine further directs substitution .
  • Methoxy vs. Alkyl Groups : Compared to 5-Propylbenzene-1,3-diol, the methoxy group in the target compound increases polarity but reduces lipophilicity, impacting solubility in organic solvents .

Stability and Handling Considerations

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